2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1112309-26-8
Cat. No.: VC5424256
Molecular Formula: C23H29N5O2S
Molecular Weight: 439.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112309-26-8 |
|---|---|
| Molecular Formula | C23H29N5O2S |
| Molecular Weight | 439.58 |
| IUPAC Name | 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H29N5O2S/c1-3-25(4-2)23-24-19-11-17-31-21(19)22(30)28(23)12-10-20(29)27-15-13-26(14-16-27)18-8-6-5-7-9-18/h5-9,11,17H,3-4,10,12-16H2,1-2H3 |
| Standard InChI Key | LQGOANHEABGEKY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2 |
Introduction
Structural and Molecular Characterization
The compound 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1112309-26-8) is a thieno[3,2-d]pyrimidine derivative with a complex substituent profile. Its structure integrates three key components:
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Thieno[3,2-d]pyrimidine core: A fused bicyclic system combining a thiophene and pyrimidine ring.
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Diethylamino group: Attached at position 2 of the pyrimidine ring, enhancing solubility and bioavailability.
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3-Oxo-3-(4-phenylpiperazin-1-yl)propyl substituent: A side chain featuring a ketone and piperazine moiety linked to a phenyl group.
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₅O₂S | |
| Molecular Weight | 439.58 g/mol | |
| InChI Key | LQGOANHEABGEKY-UHFFFAOYSA-N | |
| SMILES | CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2 | |
| Purity | For research use only |
The compound’s structural complexity suggests potential interactions with biological targets, particularly proteins with hydrophobic pockets or hydrogen-bonding sites.
Synthetic Pathways and Optimization
The synthesis of this compound likely involves multi-step strategies, drawing parallels from related thienopyrimidine derivatives . A plausible route includes:
Step 1: Core Formation
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Cyclization: Formation of the thieno[3,2-d]pyrimidine core via condensation reactions.
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Functionalization: Introduction of bromine or other leaving groups to enable subsequent substitutions.
Key Reaction Conditions
While exact yields for this compound are unavailable, analogous reactions in patents and literature provide a framework for optimization.
| Compound Type | Target | Activity (Example) | Source |
|---|---|---|---|
| Pyrido-pyrimidines | PI3K | Inhibition (IC₅₀: 10–100 nM) | |
| Thienopyrimidines | CDK/Cyclin | Anticancer efficacy | |
| Piperazine-containing | 5-HT/Dopamine Receptors | CNS modulation |
Research Gaps and Future Directions
Unresolved Challenges
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Bioavailability: The compound’s solubility and metabolic stability remain uncharacterized.
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Selectivity: Potential off-target effects on kinases or receptors require profiling.
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Toxicity: In vitro cytotoxicity assays are critical to assess safety.
Proposed Studies
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In Vitro Assays:
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Kinase inhibition (e.g., PI3K, CDK) using radiometric or luminescent methods.
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Receptor binding (e.g., 5-HT₂A) via competitive displacement assays.
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In Vivo Models:
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Efficacy in xenograft models for oncology targets.
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CNS penetration studies in rodents.
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